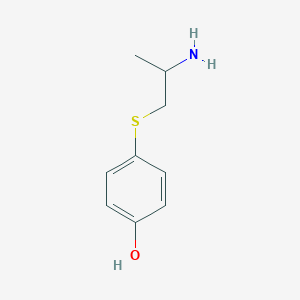

4-(2-Aminopropylsulfanyl)phenol

説明

4-(2-Aminopropylsulfanyl)phenol is a substituted phenol derivative featuring a sulfanyl (-S-) group linked to a 2-aminopropyl chain at the para position of the phenolic ring. This compound combines the electron-donating hydroxyl (-OH) group with the nucleophilic sulfanyl moiety and a basic amino (-NH2) group, which collectively influence its chemical reactivity, solubility, and electronic properties. Potential applications include its use as a precursor in organic synthesis, ligand design, or bioactive molecule development.

特性

CAS番号 |

115044-39-8 |

|---|---|

分子式 |

C9H13NOS |

分子量 |

183.27 g/mol |

IUPAC名 |

4-(2-aminopropylsulfanyl)phenol |

InChI |

InChI=1S/C9H13NOS/c1-7(10)6-12-9-4-2-8(11)3-5-9/h2-5,7,11H,6,10H2,1H3 |

InChIキー |

NOHIPOXNDXLSSO-UHFFFAOYSA-N |

SMILES |

CC(CSC1=CC=C(C=C1)O)N |

正規SMILES |

CC(CSC1=CC=C(C=C1)O)N |

同義語 |

4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide 4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide hydrochloride , (+-)-isomer, 4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide, (+-)-isomer HOMePAES |

製品の起源 |

United States |

準備方法

化学反応解析

フェニルヒドラジンは、さまざまな化学反応を起こします。その中には、次のものが含まれます。

酸化: フェニルヒドラジンは、酸化されてフェニルジアゼンを生成し、さらに反応してメトヘモグロビンやその他のヘモグロビン分解産物を生成することができます.

還元: フェニルヒドラジンは、還元されてヒドラゾンを生成することができ、ヒドラゾンは有機合成における有用な中間体です.

置換: フェニルヒドラジンは、カルボニル化合物と反応してヒドラゾンとオザゾンを生成し、これらは糖の特性を明らかにするために使用されます.

これらの反応で使用される一般的な試薬には、亜硝酸ナトリウム、塩化水素、亜硫酸ナトリウム、および塩化スズ(II)が含まれます. これらの反応から生成される主な生成物には、フェニルジアゼン、ヒドラゾン、およびオザゾンが含まれます.

科学研究における用途

フェニルヒドラジンは、幅広い科学研究用途を持っています。

化学反応の分析

Phenylhydrazine undergoes various chemical reactions, including:

Reduction: It can be reduced to form hydrazones, which are useful intermediates in organic synthesis.

Substitution: Phenylhydrazine reacts with carbonyl compounds to form hydrazones and osazones, which are used to characterize sugars.

Common reagents used in these reactions include sodium nitrite, hydrogen chloride, sodium sulfite, and tin (II) chloride . Major products formed from these reactions include phenyldiazene, hydrazones, and osazones .

科学的研究の応用

Phenylhydrazine has a wide range of scientific research applications:

作用機序

類似化合物との比較

Key Structural Features

Key Differences :

- The imidazole-based compound exhibits a rigid, planar π-system due to the fused heterocycle and phenyl rings, enhancing charge transfer and NLO properties.

- This compound’s flexible sulfanyl-aminopropyl chain likely reduces conjugation efficiency but introduces hydrogen-bonding capability via the -NH2 group.

- Nitro-substituted phenols (e.g., 4-nitrophenyl acetate ) rely on electron-withdrawing groups for polarization but lack the amino functionality for basicity.

Comparison :

- The imidazole derivative’s synthesis leverages nanocatalysts for efficiency, while this compound would require tailored protection/deprotection steps for the amine group.

Optical and Electronic Properties

Key Findings :

- The imidazole derivative exhibits a low bandgap (2.54 eV) and high third-order susceptibility (χ⁽³⁾ = 2.26 × 10⁻⁶ esu), attributed to its extended conjugation and charge-transfer transitions.

- This compound’s -NH2 group may enhance intramolecular charge transfer compared to simple thiophenols, but its flexible chain likely limits π-conjugation, resulting in weaker NLO activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。